Glycylisoleucine
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Overview
Description
Glycylisoleucine is a dipeptide composed of glycine and isoleucine. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycylisoleucine can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection of amino groups to prevent unwanted reactions, followed by coupling reactions facilitated by reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesizers that automate the SPPS process. The use of high-efficiency resins and optimized reaction conditions ensures high yields and purity of the final product. The purification of the synthesized dipeptide is usually achieved through techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Glycylisoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, particularly the isoleucine residue.
Reduction: Reduction reactions can be used to modify the peptide bond or the side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl termini of the dipeptide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoleucine residue can lead to the formation of keto or hydroxyl derivatives.
Scientific Research Applications
Glycylisoleucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for its potential therapeutic effects and as a building block for peptide-based drugs.
Industry: Utilized in the synthesis of more complex peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of glycylisoleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The exact pathways depend on the biological context, but it generally involves binding to receptors or enzymes that recognize peptide sequences .
Comparison with Similar Compounds
Glycylleucine: Another dipeptide with similar properties but different side chain characteristics.
Glycylvaline: Similar in structure but with a valine residue instead of isoleucine.
Uniqueness: Glycylisoleucine is unique due to the specific properties imparted by the isoleucine residue, such as its hydrophobic nature and branched side chain, which can influence the overall structure and function of the peptide .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHCTWYMPWEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Glycyl-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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